

# CNI103: A Selective Calcineurin Inhibitor for Targeted Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CNI103    |           |
| Cat. No.:            | B15574460 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CNI103 is a novel, highly potent, and cell-permeable peptidyl inhibitor designed to selectively block the interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT).[1][2] This selectivity presents a significant advantage over traditional calcineurin inhibitors, such as cyclosporin A and tacrolimus, which can have broad and sometimes toxic effects.[3] CNI103 was developed through computational and medicinal chemistry by optimizing a previously identified calcineurin-targeting peptide, R11-VIVIT.[4] Its unique structure, consisting of a calcineurin-binding motif linked to a cell-penetrating cyclopeptidyl motif, allows for efficient intracellular delivery and high metabolic stability.[4] Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly acute respiratory distress syndrome (ARDS), by specifically targeting the CN-NFAT signaling pathway in lung macrophages.[1][2]

## **Core Mechanism of Action**

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in T-cell activation and other cellular processes.[3][5] Upon activation by increased intracellular calcium levels, calcineurin dephosphorylates NFAT, enabling its translocation into the nucleus.[5][6] Once in the nucleus, NFAT acts as a transcription factor,



inducing the expression of various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[6] [7]

**CNI103** exerts its inhibitory effect by specifically disrupting the protein-protein interaction between calcineurin and NFATc3.[1][2] Unlike conventional calcineurin inhibitors that bind to the catalytic site, **CNI103** is designed to block the docking site for NFAT on calcineurin. This targeted approach is intended to offer a more selective immunosuppressive effect with a potentially improved safety profile.[3]

Below is a diagram illustrating the signaling pathway and the inhibitory action of CNI103.



Click to download full resolution via product page

**Caption:** Calcineurin-NFAT signaling pathway and **CNI103** inhibition.

## **Quantitative Data**

The following tables summarize the key quantitative data reported for **CNI103** and its precursor, R11-VIVIT.



| Compound                                                   | Binding Affinity (Kd) to Calcineurin | Serum Stability (t1/2) |
|------------------------------------------------------------|--------------------------------------|------------------------|
| CNI103                                                     | 16 nM                                | > 24 hours             |
| R11-VIVIT                                                  | 500 nM                               | ~ 1 hour               |
| Table 1: Comparison of CNI103 and R11-VIVIT Properties.[4] |                                      |                        |

| Treatment     | Dose               | Administratio<br>n Route     | Effect on<br>TNF-α in<br>BALF  | Effect on IL-<br>6 in BALF | Effect on<br>Protein in<br>BALF |
|---------------|--------------------|------------------------------|--------------------------------|----------------------------|---------------------------------|
| CNI103        | 0.3, 1, 3<br>mg/kg | Intranasal (2h insufflation) | Dose-<br>dependent<br>decrease | Decrease (at<br>3 mg/kg)   | Decrease (at<br>3 mg/kg)        |
| CNI103        | 5 mg/kg            | Intravenous<br>(4h infusion) | Decrease                       | Not specified              | Decrease                        |
| Table 2: In   |                    |                              |                                |                            |                                 |
| Vivo Efficacy |                    |                              |                                |                            |                                 |
| of CNI103 in  |                    |                              |                                |                            |                                 |
| a Mouse       |                    |                              |                                |                            |                                 |
| Model of      |                    |                              |                                |                            |                                 |
| LPS-Induced   |                    |                              |                                |                            |                                 |
| Acute Lung    |                    |                              |                                |                            |                                 |
| Injury.[4]    |                    |                              |                                |                            |                                 |

# **Experimental Protocols**

Detailed methodologies for key experiments involving CNI103 are outlined below.

## In Vivo Mouse Model of LPS-Induced Acute Lung Injury

This protocol is designed to evaluate the efficacy of **CNI103** in a preclinical model of acute lung injury.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of CNI103 in an ALI mouse model.



- Animal Model: Wild-type mice are used for this study.[4][8]
- Pretreatment: A cohort of mice is pretreated with CNI103.[4] The administration can be either intranasal (at doses of 0.3, 1, and 3 mg/kg via 2-hour insufflation) or intravenous (at 5 mg/kg as a 4-hour infusion).[4] A control group receives a vehicle or a control peptide.[8][9]
- Induction of Lung Injury: Two hours after the pretreatment, acute lung injury is induced by intranasal administration of lipopolysaccharide (LPS) at a dose of 2 mg/kg.[4]
- Monitoring and Sample Collection: At specified time points post-LPS challenge (e.g., 2, 6, or 16 hours), the mice are euthanized.[4] Bronchoalveolar lavage fluid (BALF) and serum are collected for analysis.[4]
- Analysis: The collected BALF and serum are analyzed for levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as total protein content, which is an indicator of lung vascular permeability.[4]

### In Vitro Inhibition of TNF-α Production in Macrophages

This protocol assesses the direct inhibitory effect of **CNI103** on inflammatory cytokine production in cultured macrophages.

- Cell Culture: Murine lung macrophages are cultured in appropriate media.[4]
- Treatment: The cultured macrophages are treated with varying concentrations of **CNI103** (ranging from 0.01 to 10  $\mu$ M).[4]
- Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of TNF-α.[4]
- Analysis: The cell culture supernatant is collected and the concentration of TNF- $\alpha$  is measured using an appropriate immunoassay, such as an ELISA.[4]

# **Concluding Remarks**

**CNI103** represents a promising therapeutic candidate due to its high potency, metabolic stability, and selective mechanism of action. By specifically targeting the calcineurin-NFAT interaction, it offers the potential for effective immunomodulation with a reduced risk of the side



effects associated with conventional, non-selective calcineurin inhibitors. The preclinical data, particularly in the context of acute lung injury, are encouraging. Further investigation, including clinical trials with related compounds like CNP-103, will be crucial in determining the full therapeutic potential of this novel class of selective calcineurin inhibitors.[10][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the calcineurin/NFAT pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Pathogenesis of calcineurin inhibitor—induced hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Calcineurin Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CNP-103 in Adolescent and Adult Subjects Ages 12-35 With Recently Diagnosed (Within 6 Months) Stage 3 Type 1 Diabetes (T1D) [ctv.veeva.com]
- To cite this document: BenchChem. [CNI103: A Selective Calcineurin Inhibitor for Targeted Immunomodulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574460#cni103-as-a-selective-calcineurin-inhibitor]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com